molecular formula C41H60N8O10 B043191 Nodularin CAS No. 118399-22-7

Nodularin

Cat. No. B043191
M. Wt: 825 g/mol
InChI Key: IXBQSRWSVIBXNC-HSKGSTCASA-N
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Description

Nodularin is a potent toxin produced by the cyanobacterium Nodularia spumigena . It is a cyclic nonribosomal pentapeptide and contains several unusual non-proteinogenic amino acids such as N-methyl-didehydroaminobutyric acid and the β-amino acid ADDA . Nodularin-R is the predominant toxin variant, though 10 variants of nodularin have been discovered to date .


Synthesis Analysis

The synthesis of Nodularin involves an on-line solid phase extraction coupled with high-performance liquid chromatography in tandem with mass spectrometry (on-line SPE/HPLC/MS-MS) method . This method has been optimized for the determination of five microcystins and nodularin in surface waters at submicrogram per liter concentrations .


Molecular Structure Analysis

The molecular structure of Nodularin has been analyzed using Fast Atom Bombardment Mass Spectrometry (FABMS), 1H NMR spectroscopy, ozonolysis followed by NaBH4 reduction, and FABMS/CID/MS analyses . These methods have been employed in assigning structures to three new nodularins .


Chemical Reactions Analysis

Nodularin has been analyzed using an on-line solid phase extraction coupled with high-performance liquid chromatography in tandem with mass spectrometry (on-line SPE/HPLC/MS-MS) method . This method has been optimized for the determination of five microcystins and nodularin in surface waters at submicrogram per liter concentrations .


Physical And Chemical Properties Analysis

Nodularin has a molecular formula of C41H60N8O10 and an average mass of 824.963 Da . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 217.2±0.5 cm3, and a molar volume of 637.1±7.0 cm3 .

Safety And Hazards

Nodularin is a potent hepatotoxin and may cause serious damage to the liver of humans and other animals . Symptoms of exposure include blistering around the mouth, sore throat, headache, abdominal pain, nausea and vomiting, diarrhea, dry cough, and pneumonia .

Future Directions

More research is needed to understand the intrinsic nature of MCs and NODs by examining their prevalence, distribution, and dynamics in surface drinking water supplies serving nearby communities . This is especially important as cyanobacterial harmful algal bloom development in surface water presents hazardous risks to ecological and human health .

properties

IUPAC Name

(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBQSRWSVIBXNC-HSKGSTCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880022
Record name Nodularin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

825.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 mg/mL in methanol
Record name Nodularin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Direct addition of nodularin to B6C3F1 mouse splenocyte cultures produced a concentration-dependent inhibition of the lymphoproliferative response to concanavalin A stimulation. Nodularin inhibited PMA plus ionomycin (Io)-induced IL-2 mRNA expression in murine splenocytes and thymocytes as determined by quantitative/competitive RT-PCR. To further characterize the mechanism for the transcriptional regulation of IL-2, the binding activity of transcription factors, NF-AT, AP-1, NF-kappaB, and Oct, was evaluated by electrophoretic mobility shift assays in mouse splenocytes. Nodularin reduced the NF-AT binding activity in PMA/Io-induced splenocytes, but no significant effect was observed on AP-1, NF-kappaB, or Oct binding activity. Nodularin also inhibited IL-4 mRNA expression in PMA/Io-stimulated murine splenocytes. These results suggest that T lymphocyte is a possible cellular target of nodularin, and the inhibitory effect of nodularin on T-cell specific transcription factor NF-AT induces T-cell dysfunction, which leads to a diminution in IL-2 and IL-4 gene transcription., Treatment of three microcystin (MC) isotypes, MC-LR, MC-YR and nodularin, on B6C3F1 mouse splenocytes produced dose-dependent inhibition of in vitro polyclonal antibody response and lymphoproliferation to LPS. ConA-induced lymphoproliferative response was decreased by MC-YR and nodularin, but no significant effect was observed in the MC-LR treatment. Intraperitoneal administration of nodularin into B6C3F1 mice decreased humoral immune responses to sheep red blood cell (sRBC), and the inhibitory effect became severe when hepatic uptake of nodularin was blocked by rifampicin. Each MC 1 uM suppressed phorbol 12-myristate 13-acetate (PMA) plus ionomycin-induced IL-2 mRNA expression in splenocytes and thymocytes, but not in EL-4 mouse thymoma cells. To further characterize the mechanism for the reduced IL-2 mRNA level, IL-2 mRNA stability was measured using RT-PCR. Deprivation of PMA/ionomycin stimuli from activated splenocytes and blockade of new transcription resulted in destabilization of IL-2 mRNA, which was accelerated by MC treatment. These results demonstrated that MC down-regulated lymphocyte functions and the immunosuppression was mediated, at least in part, through decreased IL-2 mRNA stability., Okadaic acid is functionally a potent tumor promoter working through inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), resulting in sustained phosphorylation of proteins in cells. The mechanism of tumor promotion with okadaic acid is thus completely different from that of the classic tumor promoter phorbol ester. Other potent inhibitors of PP1 and PP2A - such as dinophysistoxin-1, calyculins A-H, microcystin-LR and its derivatives, and nodularin - were isolated from marine organisms, and their structural features including the crystal structure of the PP1-inhibitor complex, tumor promoting activities, and biochemical and biological effects, are reviewed. The compounds induced tumor promoting activity in three different organs, including mouse skin, rat glandular stomach and rat liver, initiated with three different carcinogens. The results indicate that inhibition of PP1 and PP2A is a general mechanism of tumor promotion applicable to various organs..., A common mechanism in the toxicity of microcystins and nodularin is the specific inhibition of Ser/Thr protein phosphatases 1 and 2A at picomolar concentrations in the cytoplasm and the nucleus in vitro. This inhibition results in hyperphosphorylation of intracellular proteins, which is shown by the rapid disaggregation of intermediate filaments (cytokeratins) that form the cellular scaffold in human and rodent hepatocytes. Microfilaments become detached from the cytoplasmic membrane, which results in cell cytoskeletal deformation and bleb formation. Cell lysis and apoptosis follow, depending on the dose. Death results from dissolution of the liver structure and intrahepatic pooling of blood, which lead to overall haemorrhagic shock. Doses that are not immediately lethal can result in death from liver failure in large animals and humans several months after the initial exposure to microcystin.
Record name Nodularin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nodularin R

CAS RN

118399-22-7
Record name Nodularin
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Record name Nodularin
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Record name 118399-22-7
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Record name NODULARIN
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Record name Nodularin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,100
Citations
MM Gehringer, L Adler, AA Roberts, MC Moffitt… - The ISME …, 2012 - nature.com
… Nodularin was also present at 1.34±0.74 ng ml −1 (… riedlei MZ65, while the presence of [L-Har 2 ] nodularin in the roots of M. … the synthesis of nodularin and [L-Har 2 ] nodularin in a non-…
Number of citations: 97 www.nature.com
L Pearson, T Mihali, M Moffitt, R Kellmann, B Neilan - Marine drugs, 2010 - mdpi.com
… Nodularin is a potent hepatotoxin in humans and other animals. Nodularin induces liver … At doses below this concentration, nodularin may act as a carcinogen via the initiation and …
Number of citations: 662 www.mdpi.com
SM Bauer, RW Armstrong - Journal of the American Chemical …, 1999 - ACS Publications
The serine/threonine phosphatase (protein phosphatase 1 and 2A) inhibitors constitute a biologically and structurally interesting class of natural products. Among this class of inhibitors …
Number of citations: 98 pubs.acs.org
C Edwards, D Graham, N Fowler, LA Lawton - Chemosphere, 2008 - Elsevier
… of MC-LF, nodularin and mixture of microcystins and nodularin. Rates of degradation of MC-LR, … degradation products of MC-LF and nodularin which included demethylation, hydrolysis, …
Number of citations: 186 www.sciencedirect.com
T Ohta, E Sueoka, N Iida, A Komori, M Suganuma… - Cancer research, 1994 - AACR
… Our results suggested that nodularin is also a new tumor promoter in rat liver. A two-stage card nogenesls experiment in rat liver initiated with … revealed that nodularin stimWated glutathi …
Number of citations: 375 aacrjournals.org
MC Moffitt, BA Neilan - Applied and Environmental Microbiology, 2004 - Am Soc Microbiol
… machinery required for the biosynthesis of nodularin in N. spumigena strain … nodularin synthetase evolved from a microcystin synthetase progenitor. The identification of the nodularin …
Number of citations: 333 journals.asm.org
H Mazur‐Marzec, J Meriluoto, M Pliński… - … in Mass Spectrometry …, 2006 - Wiley Online Library
… In two other nodularin variants an additional methyl group is … Two of the total eight nodularin variants characterized in the … the coastal areas of the Baltic Sea, nodularin (LD 50 = 50 µg kg …
H Fujiki, M Suganuma - Anti-Cancer Agents in Medicinal …, 2011 - ingentaconnect.com
… nodularin belong to the okadaic acid class of compounds, although the structures of microcystins and nodularin … Nodularin was later reported to be a more potent liver tumor promoter …
Number of citations: 97 www.ingentaconnect.com
N Feng, F Yang, H Yan, C Yin, X Liu, H Zhang, Q Xu… - Toxins, 2016 - mdpi.com
Nodularin (NOD) is greatly produced by Nodularia spumigena and released into the environment when toxic cyanobacterial blooms happened in natural water body, which is seriously …
Number of citations: 15 www.mdpi.com
S Yoshizawa, R Matsushima, MF Watanabe… - Journal of cancer …, 1990 - Springer
… are not related to that of okadaic acid, microcystins and nodularin bound to the okadaic acid … tins and nodularin. We found that both microcystins and nodularin inhibited activities of …
Number of citations: 742 link.springer.com

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